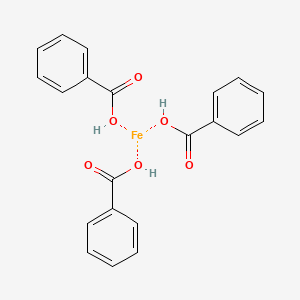
Eisenbenzoat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eisenbenzoat can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C7H5NaO2→Fe(C7H5O2)3+3NaCl
The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as recrystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
Eisenbenzoat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.
Reduction: Under certain conditions, this compound can be reduced to iron(II) benzoate.
Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various salts like sodium chloride (NaCl) or sodium nitrate (NaNO3).
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3) and benzoic acid (C7H6O2).
Reduction: Iron(II) benzoate (Fe(C7H5O2)2).
Substitution: Compounds such as iron(III) chloride (FeCl3) or iron(III) nitrate (Fe(NO3)3).
Scientific Research Applications
Eisenbenzoat has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an iron supplement or in drug delivery systems.
Industry: this compound is used in the production of pigments, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Eisenbenzoat involves its interaction with molecular targets such as enzymes and receptors. In biological systems, this compound can release iron ions, which are essential for various cellular processes. The iron ions can participate in redox reactions, catalyze enzymatic reactions, and facilitate electron transport. The benzoate ions may also play a role in modulating the activity of certain enzymes and receptors.
Comparison with Similar Compounds
Eisenbenzoat can be compared with other iron-containing compounds such as:
Iron(III) chloride (FeCl3): Unlike this compound, iron(III) chloride is highly soluble in water and is commonly used as a coagulant in water treatment.
Iron(III) nitrate (Fe(NO3)3): This compound is also soluble in water and is used in the synthesis of other iron compounds and in analytical chemistry.
Iron(III) acetate (Fe(C2H3O2)3): Similar to this compound, iron(III) acetate is used as a catalyst in organic reactions and as a precursor for other iron compounds.
This compound is unique due to its specific coordination with benzoate ions, which imparts distinct chemical and physical properties compared to other iron(III) compounds.
Properties
Molecular Formula |
C21H18FeO6 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
benzoic acid;iron |
InChI |
InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9); |
InChI Key |
CCJKCUMNOMSPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















